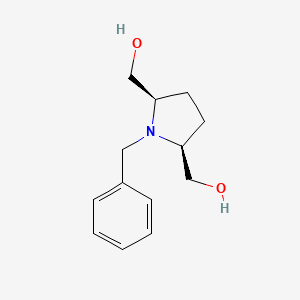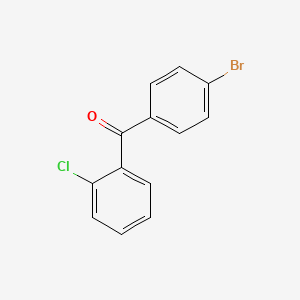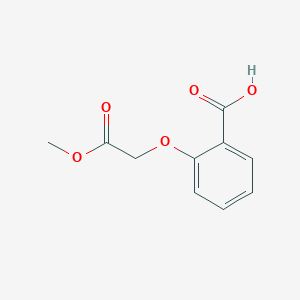
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Overview
Description
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is often used in the field of nucleic acid chemistry .
Molecular Structure Analysis
The molecular formula of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is C32H74N2O7P2, and its molecular weight is 660.90 .Chemical Reactions Analysis
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate has been used as a reagent to convert the primary alcohol of derivatives of adenosine, thymidine, guanosine, and cytidine into the corresponding triphosphate derivatives .Physical And Chemical Properties Analysis
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is a solid at 20 degrees Celsius. It is air-sensitive, hygroscopic, and heat-sensitive. It should be stored under inert gas at a temperature below 0°C .Scientific Research Applications
Biochemical Assay Reagent
“Bis(tetrabutylammonium) Dihydrogen Pyrophosphate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis of Nucleotide 5’-O-Triphosphates
This compound is used as a phosphorylating reagent for the synthesis of Nucleotide 5’-O-Triphosphates . This process is crucial in the field of nucleic acid medicine synthesis .
Synthesis of Triphosphates
It is also used in the synthesis of triphosphates . The reaction with pyrophosphate yields the corresponding 5’-triphosphates .
Production of 5’-Triphosphorylated Oligonucleotides
The compound is used in the production of 5’-triphosphorylated oligonucleotides .
Organic Compound for Life Science Research
“Bis(tetrabutylammonium) Dihydrogen Pyrophosphate” can be used as an organic compound for life science related research . It is used in various biochemical assays and other experimental procedures .
Biological Material for Research
This compound is also used as a biological material for research . It is used in various life science experiments and studies .
Safety and Hazards
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If it comes into contact with the skin or eyes, wash thoroughly with water. If irritation persists, seek medical advice .
Mechanism of Action
Target of Action
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is primarily used as a reagent in the synthesis of nucleotide 5’-O-triphosphates . Its primary targets are the nucleotides that are involved in various biological processes, including DNA replication and repair, RNA transcription, and protein synthesis .
Mode of Action
The compound interacts with its targets (nucleotides) through a process known as phosphorylation . In this process, the compound donates a phosphate group to the nucleotide, converting it into a triphosphate . This reaction is facilitated by the presence of pyrophosphate .
Biochemical Pathways
The phosphorylation of nucleotides by Bis(tetrabutylammonium) Dihydrogen Pyrophosphate affects several biochemical pathways. The most notable is the synthesis of nucleotide 5’-O-triphosphates, which are crucial components of nucleic acids and are involved in energy transfer within the cell .
Result of Action
The result of the action of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is the production of nucleotide 5’-O-triphosphates . These triphosphates are essential for various biological processes, including the synthesis of DNA and RNA, and the regulation of enzymatic activities .
Action Environment
The action of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and moisture, and should be stored under inert gas at temperatures below 0°C . These conditions help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBCELIUCBRKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H74N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
CAS RN |
857447-79-1 | |
| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















